2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- is a chemical compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with specific substituents. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1,1-dimethylethyl)phenol with 3-methyl-2-butenal in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the desired benzopyran derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is utilized in the development of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-: This compound shares the benzopyran core but lacks the specific substituents found in 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl-.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Another similar compound with different substituents, leading to distinct chemical and physical properties.
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-4-methyl-: This compound has a similar structure but with variations in the position and type of substituents.
Uniqueness
The uniqueness of 2H-1-Benzopyran-2-one, 4-(1,1-dimethylethyl)-3,4-dihydro-3-methyl- lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities. These unique features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61393-27-9 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-tert-butyl-3-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C14H18O2/c1-9-12(14(2,3)4)10-7-5-6-8-11(10)16-13(9)15/h5-9,12H,1-4H3 |
InChI Key |
MAQUNGUASKCHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2OC1=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.